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Abstract
This document provides a comprehensive technical overview of the discovery, initial

characterization, and known mechanisms of action of the small molecule inhibitor commonly

referred to as Adamts-5-IN-2. Also known under the research designation Ogremorphin

(OGM), this compound was initially identified through a chemical genetic screen in Danio rerio

(zebrafish) for its ability to perturb neural crest development. While primarily characterized as a

potent and specific inhibitor of the G protein-coupled receptor 68 (GPR68), it has also been

reported to exhibit inhibitory activity against A Disintegrin and Metalloproteinase with

Thrombospondin motifs 5 (ADAMTS-5), a key enzyme implicated in osteoarthritis. This

whitepaper will detail the available quantitative data, experimental methodologies, and the

elucidated signaling pathways associated with this compound.

Discovery and Initial Identification
Adamts-5-IN-2, also known as Ogremorphin, was discovered through an unbiased chemical

genetic screen of approximately 30,000 compounds in zebrafish embryos.[1] The screen aimed

to identify novel small molecules that could selectively disrupt developmental processes.[1]

Treatment of zebrafish embryos with Ogremorphin resulted in distinct phenotypes, including a

wavy notochord, abnormal pigmentation, craniofacial defects, ventral curvature, and a

shortened body axis.[1][2] These developmental abnormalities pointed towards the compound's

interference with fundamental cellular processes.
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Physicochemical Properties and Quantitative Data
Adamts-5-IN-2 is a small molecule with the following properties:

Property Value Source

Chemical Name

5-ethyl-5'-(1-naphthyl)-3'H-

spiro[indole-3,2'-[3][4]

[5]thiadiazole]-2-one

[1]

Molecular Formula C17H15N3OS Apexbt

Molecular Weight 309.39 g/mol Apexbt

CAS Number 294648-66-1 Apexbt

ADAMTS-5 IC50 0.71 µM
Apexbt, CymitQuimica, GlpBio,

MedchemExpress

GPR68 Inhibition Specific inhibitor [3][6]

Primary Target: GPR68 Inhibition and Signaling
Pathway
The primary molecular target of Adamts-5-IN-2 (Ogremorphin) has been identified as GPR68,

a proton-sensing G protein-coupled receptor.[3][4][6] GPR68 is activated by an acidic

extracellular microenvironment, a condition often found in tumors.[3][4] Inhibition of GPR68 by

Ogremorphin has been shown to induce a form of iron-dependent cell death known as

ferroptosis in glioblastoma cells.[3][6]

The elucidated signaling pathway involves the GPR68-mediated suppression of Activating

Transcription Factor 4 (ATF4). Upon inhibition of GPR68 by Ogremorphin, ATF4 expression is

increased, leading to the induction of ferroptosis.[3][6]
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Caption: GPR68 signaling pathway and its inhibition by Adamts-5-IN-2.

Secondary Target: ADAMTS-5 Inhibition
While the primary focus of published research has been on GPR68, Adamts-5-IN-2 is also

reported by multiple chemical suppliers to be an inhibitor of ADAMTS-5 with an IC50 of 0.71

µM. ADAMTS-5 is a critical enzyme in the degradation of aggrecan, a major component of
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cartilage. Its inhibition is a therapeutic strategy for osteoarthritis. The precise mechanism of

how Adamts-5-IN-2 inhibits ADAMTS-5 and the signaling pathways involved have not been

detailed in the currently available primary scientific literature.

Experimental Protocols
Zebrafish Chemical Genetic Screen
The discovery of Ogremorphin was the result of a large-scale, unbiased chemical screen in

zebrafish embryos.
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Caption: Workflow of the zebrafish chemical genetic screen.

Organism:Danio rerio (zebrafish) embryos.

Library: A library of approximately 30,000 small molecules was screened.[1]

Procedure: Embryos were arrayed in multi-well plates and exposed to individual compounds.

Analysis: Embryos were visually inspected for developmental defects at various time points.

Hit Criteria: Compounds inducing specific and reproducible phenotypes were selected for

further characterization. Ogremorphin was identified based on its induction of a suite of

developmental abnormalities, including a wavy notochord and pigmentation defects.[1][2]

Cell Viability and Ferroptosis Assays
The effect of Adamts-5-IN-2 on cell viability and its mechanism of action were investigated in

glioblastoma cell lines.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b3878129?utm_src=pdf-body
https://www.benchchem.com/product/b3878129?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC10829393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10829393/
https://patents.justia.com/patent/20220202785
https://www.benchchem.com/product/b3878129?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3878129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lines: Human glioblastoma cell lines (e.g., U87, U138) and patient-derived xenograft

(PDX) lines.[3][6]

Treatment: Cells were treated with a range of concentrations of Ogremorphin.

Viability Assay: Cell viability was assessed using assays such as CellTiter-Glo.

Ferroptosis Analysis:

Western Blotting and qRT-PCR: Expression levels of ferroptosis markers (e.g., ATF4,

TFRC) were measured.[6]

Lipid Peroxidation: Lipid peroxidation, a hallmark of ferroptosis, was detected using

specific fluorescent probes.[6]

Transmission Electron Microscopy: Ultrastructural changes in mitochondria, characteristic

of ferroptosis, were observed.[6]

GPR68 Target Validation
The specificity of Adamts-5-IN-2 for GPR68 was confirmed through several experimental

approaches.

GPCR Panel Screening: Ogremorphin was tested against a panel of other G protein-coupled

receptors to assess its selectivity.

Genetic Knockdown: The effects of Ogremorphin were compared to those of GPR68

knockdown using shRNA or CRISPR-based methods.[6] The recapitulation of the

Ogremorphin-induced phenotype by genetic silencing of GPR68 confirmed it as the primary

target.[6]

Summary and Future Directions
Adamts-5-IN-2, also known as Ogremorphin, is a novel small molecule with a dual activity

profile. Its primary and well-characterized function is the inhibition of the acid-sensing G

protein-coupled receptor GPR68, leading to the induction of ferroptosis in cancer cells through

the GPR68-ATF4 signaling pathway. This makes it a promising tool for cancer research and a

potential therapeutic lead for diseases like glioblastoma.
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Its secondary reported activity as an ADAMTS-5 inhibitor, with a potent IC50 in the sub-

micromolar range, suggests its potential utility in the study and treatment of osteoarthritis.

However, the detailed mechanism of ADAMTS-5 inhibition and the downstream consequences

in relevant cell types (e.g., chondrocytes) remain to be elucidated.

Future research should focus on:

Confirming the ADAMTS-5 inhibitory activity in cell-based and in vivo models of

osteoarthritis.

Determining the precise binding mode and mechanism of inhibition of ADAMTS-5 by this

compound.

Investigating the potential interplay between GPR68 and ADAMTS-5 signaling in both

physiological and pathological contexts.

Conducting structure-activity relationship studies to potentially separate the GPR68 and

ADAMTS-5 inhibitory activities or to develop more potent and selective inhibitors for each

target.

This technical whitepaper provides a foundation for researchers interested in utilizing Adamts-
5-IN-2 as a chemical probe to investigate the roles of GPR68 and ADAMTS-5 in various

biological and disease processes.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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